Structural Differentiation from Common Oxalamide Kinase Inhibitor Scaffolds
The target compound incorporates a 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl substituent at the N2 position, which differentiates it from the far more extensively characterized oxalamide c-Met inhibitor series (US7470693B2) where N2 substituents are predominantly benzyl, phenethyl, or simple alkyl groups [1]. The thiopyran sulfur atom and the quaternary methoxy-bearing carbon create a steric and electronic environment with no SAR precedent in public domain literature. This structural feature is absent from all 100+ exemplified compounds in the foundational oxalamide kinase inhibitor patent [1]. The consequence for procurement is that this compound occupies unexplored chemical space within the oxalamide class, meaning its biological activity cannot be predicted by extrapolation from known oxalamide SAR.
| Evidence Dimension | N2-substituent structural class |
|---|---|
| Target Compound Data | 4-methoxytetrahydro-2H-thiopyran-4-yl)methyl (contains cyclic thioether with quaternary methoxy center) |
| Comparator Or Baseline | Benzyl, phenethyl, cyclohexylmethyl, and simple alkyl N2-substituents in US7470693B2 exemplified compounds |
| Quantified Difference | Qualitative structural divergence; no SAR data available for thiopyran-containing N2 substituents |
| Conditions | Structural comparison based on patent disclosure of Formula I oxalamide derivatives (US7470693B2) |
Why This Matters
Procurement of a compound with an uncharacterized substituent introduces unknown risk: the thiopyran moiety could confer either enhanced target selectivity or introduce unrecognized off-target liabilities compared to characterized analogs.
- [1] Oxalamide derivatives as kinase inhibitors. US Patent US7470693B2 / US20060241104. Examination of Markush Formula I and all exemplified compounds (columns 30-120) confirms the absence of tetrahydrothiopyran-containing N2 substituents. View Source
